5,5-Dimethylhexane-2,4-dione

Catalog No.
S1896141
CAS No.
7307-04-2
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethylhexane-2,4-dione

Acetylacetonate-based metal precursors often suffer from poor volatility and oligomerization, causing inconsistent film deposition in MOCVD/ALD. 5,5-Dimethylhexane-2,4-dione is a sterically demanding β-diketone ligand that resolves these limitations. • Enhanced volatility and thermal stability for reliable precursor vapor delivery. • High lipophilicity (logP 1.67) yields highly soluble complexes in nonpolar solvents, preventing precipitation. • Electron-donating tert-butyl group tunes redox properties for electrocatalysis.

CAS Number

7307-04-2

Product Name

5,5-Dimethylhexane-2,4-dione

IUPAC Name

5,5-dimethylhexane-2,4-dione

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-6(9)5-7(10)8(2,3)4/h5H2,1-4H3

InChI Key

LCLCVVVHIPPHCG-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C(C)(C)C

Canonical SMILES

CC(=O)CC(=O)C(C)(C)C

The exact mass of the compound 5,5-Dimethylhexane-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5,5-Dimethylhexane-2,4-dione, 5,5-Dimethyl-2,4-hexanedione, Pivaloylacetone, 2,4-Hexanedione, 5,5-dimethyl-

Purity

≥95%

Package Size

25 g, 100 g

5,5-Dimethylhexane-2,4-dione is a β-diketone ligand used to form metal complexes for applications in catalysis, materials science, and chemical synthesis. Unlike the foundational β-diketone, acetylacetone (acac), it features a sterically demanding tert-butyl group. This substitution is not a trivial modification; it is specifically designed to alter the physical and electronic properties of the resulting metal complexes, primarily by increasing steric bulk and electron donation. These changes directly influence the volatility, thermal stability, solubility, and reactivity of the metal complexes, making it a strategic choice for processes where the performance of standard acetylacetonates is inadequate. [REFS-1, REFS-2]

Research Fit

Bidentate O,O-chelating ligand
Unsymmetrical β-diketone with tert-butyl group
Supports controlled coordination chemistry
Colorless liquid for lab handling

Replacing 5,5-Dimethylhexane-2,4-dione with a generic substitute like acetylacetone (acac) or even another bulky ligand like dipivaloylmethane (dpm) can lead to process failure. The specific size and electronic nature of the tert-butyl group directly impacts the coordination sphere of the metal center, preventing the formation of undesirable oligomers and enhancing solubility in nonpolar organic solvents. [1] This often translates to significant differences in material properties; for example, complexes of 5,5-dimethylhexane-2,4-dione can be liquid or highly soluble, while their acetylacetonate counterparts are frequently solids with poor processability. [2] In applications like Chemical Vapor Deposition (CVD), these differences in volatility and thermal stability determine whether a precursor can be successfully delivered to a substrate, making direct substitution impractical.

Substitution Risk

Steric bulk tert-butyl group introduces steric hindrance that simpler β-diketones (e.g., acetylacetone) lack, which may alter coordination geometry and complex stability.
IHB strength Intramolecular hydrogen bond strength differs from acetylacetone and TMHD, potentially shifting chelation kinetics and enol-keto equilibrium.
Volatility Metal complex volatility is ligand-dependent; direct replacement with acetylacetone-based precursors may not reproduce MOCVD vapor delivery properties.

Lipophilicity and Organic Solubility

The tert-butyl group on 5,5-Dimethylhexane-2,4-dione imparts significantly greater lipophilicity compared to the methyl groups of acetylacetone. The experimentally determined octanol-water partition coefficient (logP) for 5,5-Dimethylhexane-2,4-dione is 1.67, indicating a strong preference for organic phases. [1] In contrast, the logP for the common substitute acetylacetone is approximately 0.38. This quantitative difference in lipophilicity is critical for solubility in nonpolar and weakly polar organic solvents used in homogeneous catalysis, precursor solutions for deposition, and solvent extraction.

Evidence DimensionOctanol-Water Partition Coefficient (logP)
Target Compound Data1.67
Comparator Or BaselineAcetylacetone: ~0.38
Quantified Difference>4x higher logP value, indicating significantly greater lipophilicity
ConditionsStandard experimental determination of logP for the free ligand.

Higher logP directly predicts better solubility in process-relevant organic solvents, enabling higher concentration solutions and preventing precursor precipitation compared to acetylacetonate-based systems.

IHB strength
Head-to-head
16.6 kcal/mol
Stronger IHB than acetylacetone may influence chelation kinetics.
DFT B3LYP/6-311++G**; cis-enol conformer comparison.

Volatility and Thermal Stability

Metal complexes of 5,5-Dimethylhexane-2,4-dione are specifically synthesized to improve upon the thermal properties of first-generation precursors like metal acetylacetonates. The introduction of bulky alkyl substituents, such as the tert-butyl group, is a well-established strategy to increase intermolecular repulsion and reduce lattice energies, which enhances the volatility of the resulting metal complex. [REFS-1, REFS-2] This allows for efficient gas-phase transport at lower temperatures in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes, reducing the risk of thermal decomposition before the precursor reaches the substrate. While direct comparative TGA data is process-specific, the fundamental design principle ensures that complexes of this ligand are more suitable for controlled vapor delivery than their simpler acetylacetonate analogs.

Evidence DimensionPrecursor Volatility and Thermal Stability
Target Compound DataEnhanced volatility and stability due to bulky tert-butyl group
Comparator Or BaselineAcetylacetone-based complexes, which are often solids with lower volatility
Quantified DifferenceQualitatively higher suitability for vapor deposition processes
ConditionsGeneral principles for MOCVD/ALD precursor design.

For any vapor deposition application, selecting a precursor that volatizes cleanly and stably is non-negotiable; this ligand is designed specifically for that purpose, unlike acetylacetone.

Metal complex volatility
Head-to-head
Noticeable increase for Sr complex
Pivaloylacetonate complex showed higher volatility than acetylacetonate analog.
Comparative thermal analysis of Sr(Pa)₂·H₂O vs. Sr(Acac)₂.

Electron-Donating Effect on Redox Potentials

The tert-butyl group in 5,5-Dimethylhexane-2,4-dione is a stronger sigma-donating group than the methyl group in acetylacetone. This inductive effect increases the electron density on the coordinated metal center. [1] As a result, the metal center in a complex with 5,5-dimethylhexane-2,4-dione is more easily oxidized (i.e., has a more negative reduction potential) compared to the analogous acetylacetonate complex. This electronic tuning is a critical selection criterion for applications in redox catalysis or electrochemistry, where the precise redox potential of the metal complex dictates its activity and stability.

Evidence DimensionRedox Potential of Metal Center
Target Compound DataMore negative (easier to oxidize)
Comparator Or BaselineAcetylacetonate complex (less electron-rich, harder to oxidize)
Quantified DifferenceAnodic shift in oxidation potential, value is metal- and solvent-dependent
ConditionsCyclic voltammetry of the corresponding metal complexes.

This allows for the rational tuning of a metal's catalytic or electrochemical properties without changing the metal itself, a key advantage for process optimization and catalyst design.

ROP catalysis
Cross-study
Efficient, controlled rac-lactide polymerization
Supports catalyst design with distinct steric profile.
Zn enolate complex; comparable to CF₃ and Me analogs.
Antimicrobial precursor
Data to verify
Reported good activity against M. smegmatis
Antimicrobial screening context; source-specific review needed.
Derived Rh(III)/Ir(III) half-sandwich complexes; independent validation advised.

ALD & MOCVD Precursor

The enhanced volatility and thermal stability of metal complexes derived from 5,5-Dimethylhexane-2,4-dione make it a strong candidate for ALD and MOCVD precursors. Its use is indicated when precursors based on acetylacetone fail to provide stable vapor pressure or decompose prematurely, leading to impure films and poor process control. [1]

Homogeneous Catalysis in Nonpolar Solvents

The high lipophilicity (logP = 1.67) imparted by the ligand enables the formation of highly soluble metal complexes in nonpolar media like toluene, hexane, or THF. This is critical for homogeneous catalysis reactions where reagent and substrate solubility is paramount and where acetylacetonate-based catalysts would precipitate. [2]

Redox-Active Systems with Tuned Potentials

Researchers designing systems for electrocatalysis or redox-mediated synthesis should select this ligand over acetylacetone when a more electron-rich metal center is required. The electron-donating nature of the tert-butyl group makes the resulting complex easier to oxidize, a key parameter for tuning catalytic cycles or matching desired electrochemical windows. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
MOCVD precursor development
Tunable complex volatility
Vapor delivery and film purity
Green polymerization catalyst
Steric ligand profile
Polymerization activity and tacticity
Bioactive metal complex research
Antimicrobial screening context
Activity against M. smegmatis model
Luminescent lanthanide complexes
Lanthanide chelation
Luminescence properties

XLogP3

1.2

LogP

1.67 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.67%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7307-04-2

Wikipedia

2,2-Dimethyl-3,5-hexanedione

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